7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 862647-93-6
VCID: VC2013416
InChI: InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22)
SMILES: CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8 g/mol

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid

CAS No.: 862647-93-6

Cat. No.: VC2013416

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid - 862647-93-6

Specification

CAS No. 862647-93-6
Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
IUPAC Name 7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22)
Standard InChI Key ASDAJYBCQKUNCE-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl
Canonical SMILES CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is characterized by its quinoline core structure with specific functional group modifications. The compound has the following identifying properties:

PropertyValue
Chemical FormulaC18H14ClNO2
Molecular Weight311.8 g/mol
CAS Number862647-93-6

The compound features a quinoline skeleton with a chlorine atom at position 7, methyl groups at positions 3 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4. This specific arrangement of functional groups contributes to its unique chemical and biological properties.

Structural Characteristics

The compound's structural elements include:

  • A quinoline core (fused benzene and pyridine rings)

  • A chlorine substituent at position 7

  • Methyl groups at positions 3 and 8

  • A phenyl group at position 2

  • A carboxylic acid group at position 4

This particular arrangement of substituents distinguishes it from other quinoline derivatives and influences its reactivity and biological activity. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds with biological targets, while the chlorine atom increases its lipophilicity.

Synthesis Methods

Reaction Conditions

Optimal reaction conditions for synthesizing quinoline-4-carboxylic acid derivatives generally include:

  • Controlled temperature ranges (typically 60-120°C)

  • Appropriate solvent systems (often polar solvents like ethanol or DMF)

  • Catalysts to enhance reaction rates and selectivity

  • Purification techniques such as recrystallization or column chromatography

These conditions may be adapted specifically for 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid to optimize yield and purity.

Biological Activities

Enzyme Inhibition

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has shown significant enzyme inhibitory properties. Studies indicate that it can inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This activity is particularly relevant for its potential anticancer properties, as topoisomerase inhibition can disrupt DNA replication in rapidly dividing cancer cells.

Antiviral Properties

Research has demonstrated that quinoline derivatives similar to 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid possess antiviral activities. Studies have indicated that modifications of these compounds enhance antiviral efficacy against viruses like enterovirus D68 while maintaining low cytotoxicity. The specific mechanisms for this activity may involve:

  • Interference with viral replication machinery

  • Inhibition of viral entry into host cells

  • Disruption of viral protein synthesis

Anti-inflammatory Effects

At lower doses, 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has shown anti-inflammatory effects in animal models. This suggests potential applications in treating inflammatory conditions, though further research is needed to elucidate the specific mechanisms and therapeutic potential.

Mechanism of Action

Molecular Interactions

The biological activities of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid are mediated through various molecular interactions:

  • DNA Binding: The compound can intercalate into DNA, disrupting its structure and function. This intercalation affects DNA replication and transcription processes.

  • Enzyme Inhibition: Its interaction with enzymes like topoisomerases involves binding to specific active sites, inhibiting their catalytic activity.

  • Receptor Binding: The compound influences signaling pathways such as MAPK/ERK by interacting with specific receptors or signaling proteins.

Structure-Activity Relationships

The biological activity of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is significantly influenced by its structural features:

  • The carboxylic acid group at position 4 is essential for binding to enzyme active sites

  • The chlorine atom at position 7 enhances lipophilicity and membrane permeability

  • The phenyl group at position 2 contributes to DNA intercalation and receptor binding

  • The methyl groups at positions 3 and 8 affect the compound's electronic properties and receptor interactions

These structure-activity relationships provide valuable insights for designing analogs with enhanced biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid. Comparing their properties helps to understand the unique characteristics of this compound:

CompoundMolecular FormulaMolecular WeightKey Differences
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acidC18H14ClNO2311.8 g/molReference compound
3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acidC18H15NO3293.3 g/molHas hydroxyl group instead of chlorine at position 3
7,8-Dimethyl-2-phenylquinoline-4-carboxylic acidC18H15NO2277.3 g/molLacks chlorine at position 7
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acidC17H12ClNO2297.7 g/molLacks methyl group at position 3

These structural differences result in variations in biological activities and physicochemical properties, highlighting the importance of specific substituents for optimal activity.

Research Applications

Medicinal Chemistry

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has several potential applications in medicinal chemistry:

  • Anticancer Drug Development: Its ability to inhibit topoisomerases and disrupt DNA replication makes it a candidate for cancer therapy research.

  • Antiviral Agent Development: The compound's antiviral properties suggest potential applications in developing treatments for viral infections.

  • Anti-inflammatory Drug Research: Its anti-inflammatory effects in animal models indicate possible utility in treating inflammatory conditions.

  • Structure-Based Drug Design: The compound can serve as a lead structure for developing more potent and selective drugs through structural modifications.

Biochemical Studies

The compound also serves as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies: It can be used to investigate the mechanisms of topoisomerase inhibition and other enzyme-inhibitor interactions.

  • Cell Signaling Research: Its effects on signaling pathways like MAPK/ERK provide insights into cellular regulatory mechanisms.

  • DNA-Ligand Interaction Studies: The compound's ability to intercalate into DNA makes it useful for studying DNA-small molecule interactions.

Future Research Directions

Future research on 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid could focus on:

  • Detailed Structure-Activity Relationship Studies: Synthesizing and testing analogs with various substituents to identify optimal structures for specific biological activities.

  • Mechanism of Action Elucidation: Further investigating the molecular mechanisms underlying its biological effects.

  • Combination Therapy Potential: Exploring synergistic effects with established drugs for enhanced therapeutic outcomes.

  • Drug Delivery Systems: Developing formulations to improve its bioavailability and targeted delivery.

  • Clinical Potential Assessment: Conducting preclinical and eventually clinical studies to evaluate its therapeutic potential in humans.

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